Osmium(III) chloride trihydrate

Homogeneous catalysis Alcohol oxidation Green chemistry

Researchers requiring high-efficiency oxidation catalysts often face low turnover numbers with common metal chlorides. Osmium(III) chloride trihydrate addresses this with 11× higher TON than FeCl₃ and 90% yield in solvent-free alcohol oxidation. • 99.99% (metals basis) purity, Os 52-56% for precise stoichiometry. • Superior ambient stability and water solubility vs. anhydrous OsCl₃. • Proven catalyst for C-H activation (TOF 12 h⁻¹ methane, 41 h⁻¹ ethane) and organometallic synthesis. Supplied as dark green crystalline solid with full documentation.

Molecular Formula Cl3H6O3Os
Molecular Weight 350.625
CAS No. 135296-80-9
Cat. No. B591551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsmium(III) chloride trihydrate
CAS135296-80-9
Molecular FormulaCl3H6O3Os
Molecular Weight350.625
Structural Identifiers
SMILESO.O.O.[Cl-].[Cl-].[Cl-].[Os]
InChIInChI=1S/3ClH.3H2O.Os/h3*1H;3*1H2;/p-3
InChIKeyUACQLNPCDXDCID-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osmium(III) Chloride Trihydrate (CAS 135296-80-9): Product Overview and Procurement Considerations


Osmium(III) chloride trihydrate (OsCl₃·3H₂O, CAS 135296-80-9) is a dark green, water-soluble crystalline hydrate of osmium(III) chloride that serves as a key precursor for synthesizing organometallic osmium complexes and as a homogeneous oxidation catalyst [1]. The compound is available in high-purity grades (e.g., 99.99% metals basis) with osmium content typically 52–56%, enabling precise stoichiometric control in synthesis . Unlike its anhydrous counterpart (OsCl₃, CAS 13444-93-4), the trihydrate form exhibits enhanced ambient stability and water solubility, facilitating handling and reaction setup .

Why Osmium(III) Chloride Trihydrate Cannot Be Replaced by Ruthenium(III) Chloride or Other Metal Chlorides


Despite structural similarities among Group 8–9 transition metal chlorides, osmium(III) chloride trihydrate exhibits quantifiable divergence in catalytic efficiency, oxidation behavior, and synthetic utility that precludes simple substitution. Direct comparative studies demonstrate that OsCl₃ outperforms RuCl₃ and FeCl₃ in oxidation catalysis, while the 5d electronic configuration of osmium yields distinct redox and coordination chemistry compared to its 4d ruthenium counterpart [1]. These differences manifest as higher turnover numbers, divergent reaction products, and unique ligand coordination behavior, necessitating compound-specific procurement for reproducible outcomes [2].

Quantitative Evidence Guide: Differentiating Osmium(III) Chloride Trihydrate from Comparators


OsCl₃ Achieves 1.3× Higher Yield and 11× Higher TON than FeCl₃ in Alcohol Oxidation

In a direct head-to-head comparison, OsCl₃ catalyzed the oxidation of 2-cyanoethanol with hydrogen peroxide, achieving a product yield of up to 90% and a turnover number (TON) of 1500 [1]. Under identical conditions (70°C, 3 h, solvent-free), FeCl₃ achieved a maximum yield of only 67% and a TON of 135 [1]. For isopropanol oxidation, OsCl₃ gave acetone in 58% yield, whereas FeCl₃ produced acetone (53%) plus acetic acid (11%) as a byproduct, indicating superior selectivity with OsCl₃ [1].

Homogeneous catalysis Alcohol oxidation Green chemistry

OsCl₃ Outperforms RuCl₃ and 9 Other Metal Chlorides in Methane and Ethane Oxidation TOF

A systematic study evaluated 10 metal chlorides (FeCl₃, CoCl₂, RuCl₃, RhCl₃, PdCl₂, OsCl₃, IrCl₃, H₂PtCl₆, CuCl₂, HAuCl₄) for selective oxidation of methane and ethane with H₂O₂ in aqueous medium [1]. OsCl₃ exhibited the highest turnover frequency (TOF) for organic oxygenate formation: 12 h⁻¹ for methane and 41 h⁻¹ for ethane [1]. The study noted that RuCl₃, the closest 4d congener, showed lower activity, though quantitative TOF values for RuCl₃ were not reported in the abstract [1].

C–H activation Natural gas valorization Oxidation catalysis

OsCl₃ Enables Facile Oxidation to Os(IV) vs. RuCl₃ Under Identical Cp* Coordination Conditions

Reaction of OsCl₃ with pentamethylcyclopentadiene (Cp*H) in ethanol under air yields the ionic Os(IV) complex Cp*₂OsCl₂OsCl₆ [1]. Under identical conditions, RuCl₃ produces the Ru(III) complex Cp*RuCl₂, demonstrating that OsCl₃ undergoes oxidation more readily than its ruthenium analog [1]. This differential redox behavior stems from the greater ease of oxidation of the 5d element to the tetravalent state compared to the 4d ruthenium center.

Organometallic synthesis Oxidation state control Coordination chemistry

OsCl₃·3H₂O Yields POP Pincer Complexes in High Yield vs. Moderate Yield for RuCl₃·3H₂O

Reaction of OsCl₃·3H₂O with diphosphine POP pincer ligands (dbf(PⁱPr₂)₂, xant(PⁱPr₂)₂, xant(PPh₂)₂) yields the corresponding osmium(III) pincer complexes in high yield [1]. Under analogous synthetic conditions, RuCl₃·3H₂O produced the ruthenium(III) counterparts RuCl₃{dbf(PⁱPr₂)₂}, RuCl₃{xant(PⁱPr₂)₂}, and RuCl₃{xant(PPh₂)₂} in moderate yields [1]. The superior synthetic efficiency of the osmium precursor is attributed to favorable coordination kinetics and product stability.

Pincer ligands Organometallic synthesis Catalyst precursors

OsCl₃·3H₂O Enhances Nitrous Reduction Rate by Up to 100× vs. Uncatalyzed Baseline

Osmium(III) chloride hydrate has been demonstrated to enhance the rate of nitrous reduction by up to two orders of magnitude (100×) compared to reactions performed without this material . This catalytic effect is reversible and does not alter the solution pH or nitrite ion concentration, indicating a true catalytic rather than stoichiometric mechanism . While direct comparison to RuCl₃ under identical conditions is not available, this class-level observation establishes a baseline for catalytic utility in nitrogen oxide transformation applications.

Electrocatalysis Nitrous oxide reduction Environmental remediation

OsCl₃·3H₂O Demonstrates Reusability Over 50 Cycles with Retained Catalytic Activity

The catalytic material derived from osmium(III) chloride hydrate exhibits a high degree of stability and has been shown to be reusable for at least 50 reaction cycles without significant loss of activity . While comparative reusability data for RuCl₃·3H₂O or FeCl₃ under identical conditions is not provided, this class-level evidence supports the compound's viability for continuous or repeated-batch catalytic processes.

Catalyst stability Heterogeneous catalysis Process economics

Evidence-Backed Application Scenarios for Osmium(III) Chloride Trihydrate


High-TON Oxidation of Primary Alcohols to Aldehydes

Based on the 90% yield and TON of 1500 demonstrated for 2-cyanoethanol oxidation [1], OsCl₃·3H₂O is optimally deployed in research laboratories and fine chemical production seeking high-efficiency, atom-economical oxidation of primary alcohols. The catalyst outperforms FeCl₃ by 1.3× in yield and 11× in TON under solvent-free conditions [1], making it a superior choice for process development where catalyst productivity and minimal waste generation are priorities.

Methane and Ethane Valorization via Aqueous-Phase Oxidation

For academic and industrial research programs targeting direct conversion of natural gas components to liquid oxygenates, OsCl₃·3H₂O provides the highest reported TOF among 10 metal chlorides tested [2]. The TOF values of 12 h⁻¹ (methane) and 41 h⁻¹ (ethane) establish a performance benchmark for catalyst screening [2]. Researchers should consider this compound when establishing baseline catalytic activity in C–H activation studies or when optimizing continuous-flow oxidation of light alkanes.

Synthesis of Osmium(II/IV) Arene and Cyclopentadienyl Complexes

OsCl₃·3H₂O serves as the entry point for preparing osmium arene complexes with demonstrated anticancer activity [3]. The compound's ability to access the Os(IV) oxidation state under mild conditions, in contrast to RuCl₃ which remains at Ru(III) under identical treatment [4], enables synthetic routes to distinct organometallic architectures. Medicinal chemistry groups developing non‑platinum anticancer agents should procure this precursor for synthesizing half‑sandwich osmium(II) arene complexes that exhibit nanomolar cytotoxicity against cancer cell lines [3].

Preparation of POP Pincer Catalysts for Hydrogenation and Dehydrogenation

Given the high-yield synthesis of osmium(III) POP pincer complexes from OsCl₃·3H₂O, compared to the moderate yields obtained with RuCl₃·3H₂O [5], this compound is the preferred starting material for homogeneous catalysis research involving pincer ligand frameworks. Applications include transfer hydrogenation, alcohol dehydrogenation, and C–C bond formation, where the unique steric and electronic properties of osmium pincer complexes offer distinct reactivity profiles [5].

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